

Sinomenine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinomenine N-oxide

Cat. No.: B15609779

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Introduction

Sinomenine N-oxide is a naturally occurring morphinane alkaloid and a major metabolite of sinomenine, an active compound extracted from the medicinal plant *Sinomenium acutum*.^[1] Possessing notable anti-inflammatory and immunomodulatory properties, **Sinomenine N-oxide** is a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Sinomenine N-oxide is characterized by a morphinan core structure with the addition of an N-oxide functional group. This modification influences its physicochemical and biological properties.

Chemical Structure

The chemical structure of **Sinomenine N-oxide** is depicted below:

(A 2D chemical structure image would be placed here in a real document)

Identifier and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of **Sinomenine N-oxide** is provided in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in the public domain and would likely require experimental determination.

Property	Value	Source
IUPAC Name	(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5,11-tetraen-13-one	[2]
CAS Number	1000026-77-6	[1]
Molecular Formula	C ₁₉ H ₂₃ NO ₅	[2]
Molecular Weight	345.39 g/mol	[3]
Appearance	White to off-white solid	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Storage	Store at -20°C, protect from light.	[4]

Biological Activity and Signaling Pathways

Sinomenine N-oxide exhibits significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines.

Inhibition of Nitric Oxide Production

Sinomenine N-oxide is a potent inhibitor of nitric oxide (NO) production. In a study on new N-oxide alkaloids from the stems of *Sinomenium acutum*, **Sinomenine N-oxide** was identified as the most potent inhibitor of NO production with an IC₅₀ value of 23.04 µM.[5]

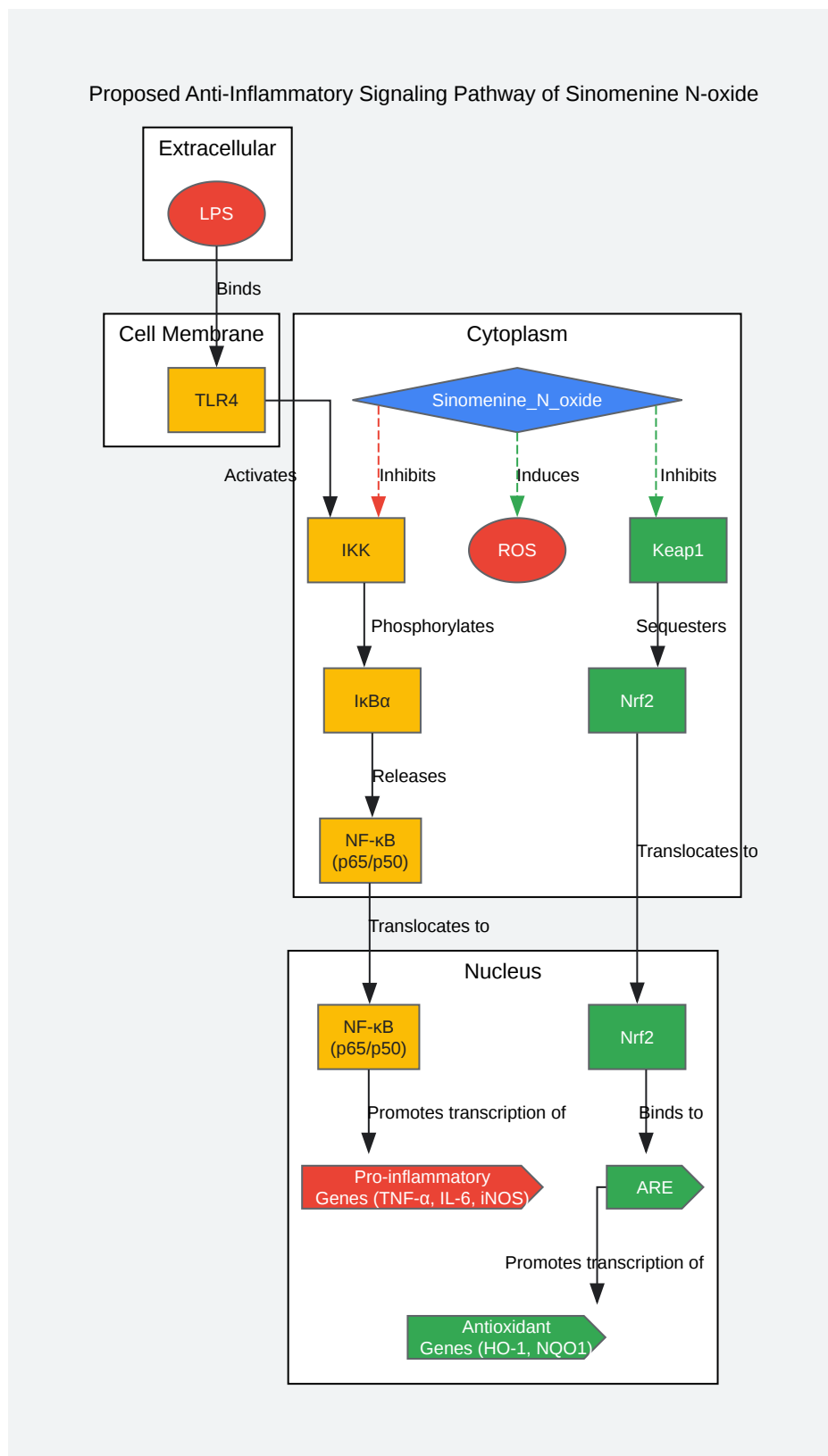
Modulation of Inflammatory Cytokines

Research has shown that **Sinomenine N-oxide** can inhibit the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4][6]

Signaling Pathways

While direct studies on the signaling pathways of **Sinomenine N-oxide** are limited, the mechanisms of its parent compound, sinomenine, are well-documented and likely share similarities. Sinomenine exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the NF- κ B and Nrf2 pathways. The production of reactive oxygen species (ROS) is also implicated in its mechanism of action.[6]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of **Sinomenine N-oxide**, based on the known mechanisms of sinomenine.



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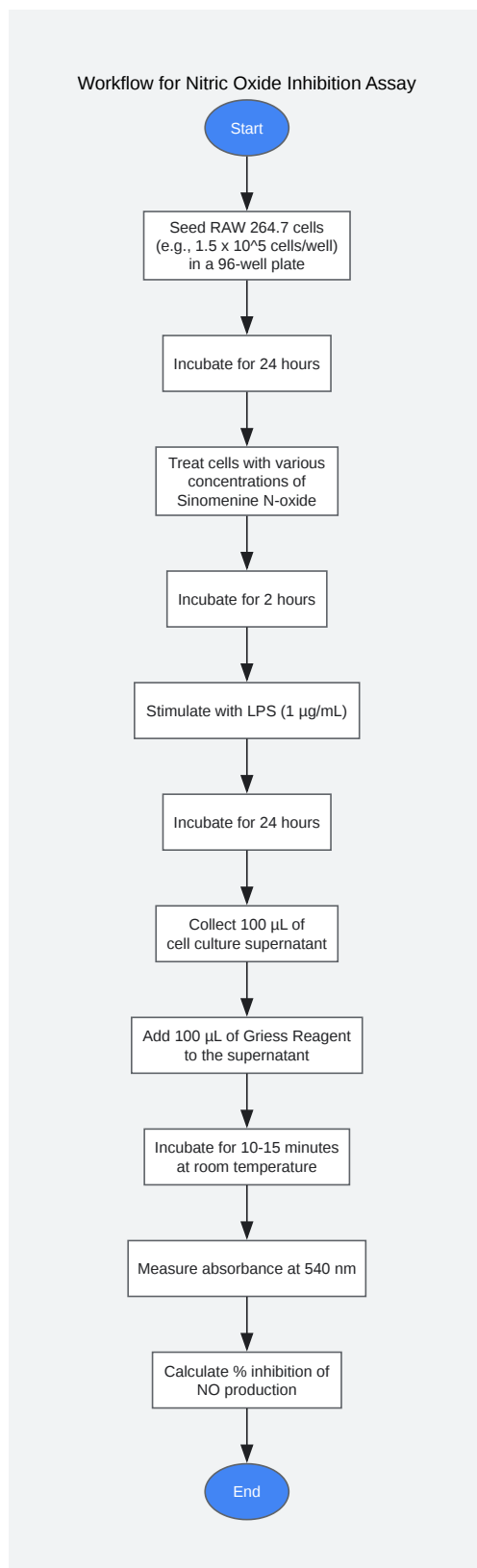
Caption: Proposed mechanism of **Sinomenine N-oxide**'s anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of **Sinomenine N-oxide**.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

This protocol outlines the steps to measure the inhibitory effect of **Sinomenine N-oxide** on nitric oxide production in LPS-stimulated RAW 264.7 cells.



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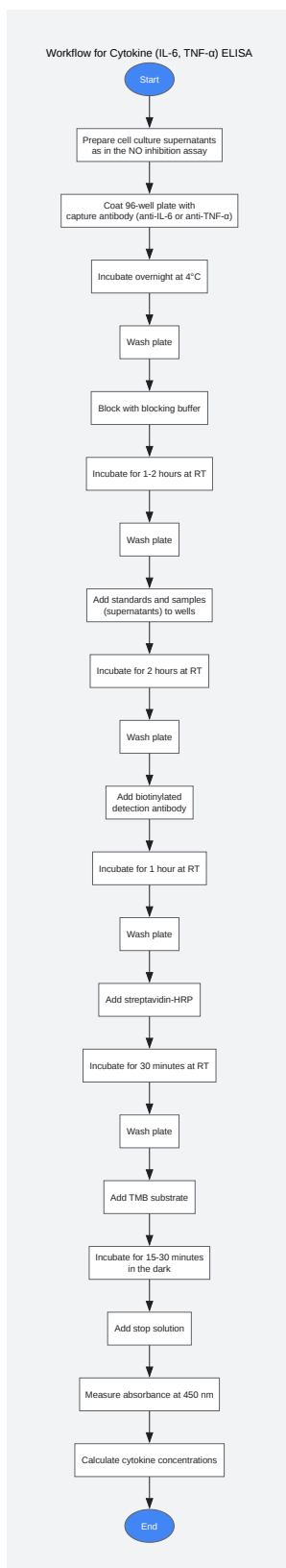
Caption: Workflow for assessing nitric oxide inhibition.

Detailed Protocol:

- Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5×10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Pre-treat the cells with varying concentrations of **Sinomenine N-oxide** (e.g., 10-200 µM) for 2 hours.^[4]
- Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce nitric oxide production and incubate for an additional 24 hours.
- Griess Reaction:
 - Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
 - Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
 - Incubate at room temperature for 10-15 minutes, protected from light.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Measurement of IL-6 and TNF-α Production (ELISA)

This protocol describes the quantification of IL-6 and TNF-α in the supernatant of RAW 264.7 cells treated with **Sinomenine N-oxide** using an Enzyme-Linked Immunosorbent Assay (ELISA).



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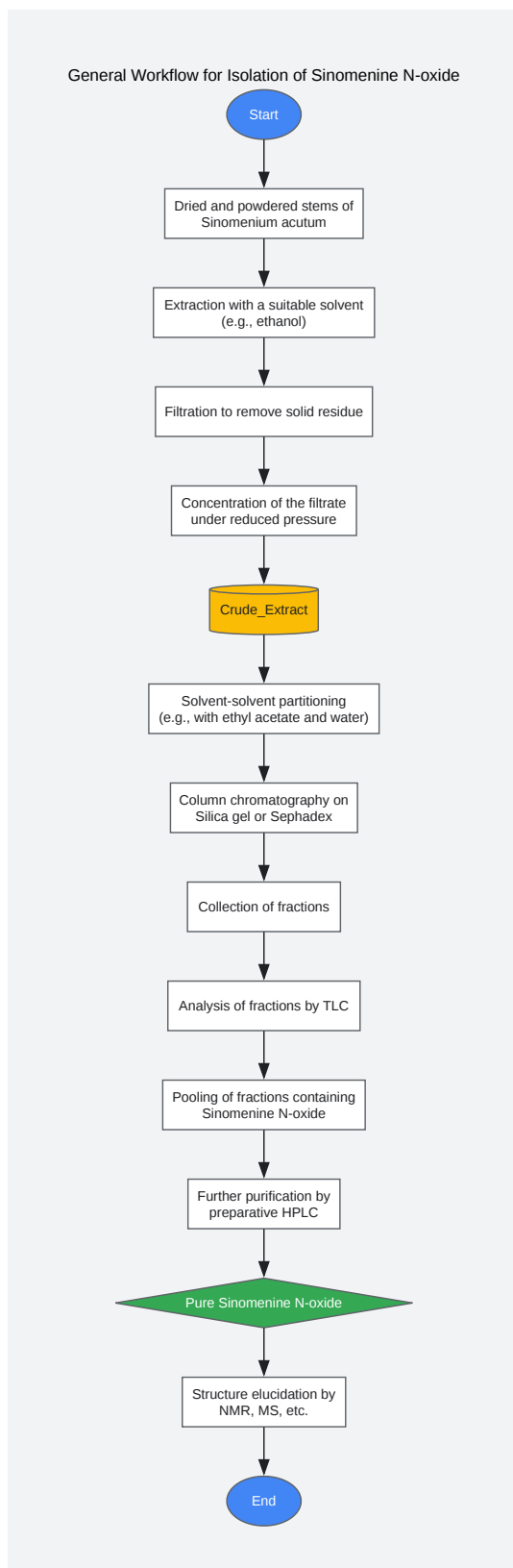
Caption: General workflow for a sandwich ELISA protocol.

Detailed Protocol:

- **Plate Coating:** Coat a 96-well ELISA plate with the appropriate capture antibody (anti-mouse IL-6 or anti-mouse TNF- α) overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
- **Sample Incubation:** Add prepared standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** After washing, add the biotinylated detection antibody and incubate for 1 hour at room temperature.
- **Enzyme Conjugate:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
- **Substrate Development:** After a final wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
- **Stopping the Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- **Measurement and Analysis:** Measure the absorbance at 450 nm. Calculate the concentrations of IL-6 and TNF- α in the samples by comparing their absorbance to the standard curve.

Isolation and Purification

Sinomenine N-oxide is typically isolated from the stems of *Sinomenium acutum*. The general workflow involves extraction, partitioning, and chromatographic separation.



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Caption: General isolation workflow for **Sinomenine N-oxide**.

Conclusion

Sinomenine N-oxide is a promising natural compound with significant anti-inflammatory properties. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and the experimental methodologies required for its study. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential and advancing its development as a novel anti-inflammatory agent.

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- To cite this document: BenchChem. [Sinomenine N-oxide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609779#sinomenine-n-oxide-chemical-structure-and-properties]

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